molecular formula C13H16ClFN2O B2885199 3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2197577-81-2

3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2885199
CAS No.: 2197577-81-2
M. Wt: 270.73
InChI Key: XJKNLZAZXXBXAR-UHFFFAOYSA-N
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Description

“3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane” is a chemical compound. It seems to be a derivative of pyrimidinamine . The compound contains a pyridine group, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Scientific Research Applications

Derivatization Method for Amine Determination

A study by Duriche et al. (1999) developed a derivatization method to determine 3-Azabicyclo[3.3.0]octane in alkaline medium through ultraviolet spectrophotometry after derivatization with hypochlorite ion. This method is particularly adapted for studying phases equilibria in liquid–liquid ternary systems and for determining amines content in aqueous solutions, highlighting its utility in chemical analysis and quality control processes (Duriche et al., 1999).

Gold(III) Tetrachloride Salt of L-cocaine Analysis

Wood et al. (2007) analyzed the gold(III) tetrachloride salt of L-cocaine, showing intra-molecular hydrogen bonding. This study provides insights into the structural intricacies and potential applications of related compounds in materials science and catalysis (Wood et al., 2007).

Synthesis of Azatropane and Analogues

Singh et al. (2007) efficiently synthesized 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, exploring its analogues for their affinity at D2 and 5-HT2A receptors. This indicates the compound's potential in drug discovery, particularly in targeting neurological disorders (Singh et al., 2007).

Electrophilic Fluorination of Aromatics

A study by Shamma et al. (1999) found that 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) [Selectfluor™] in the presence of trifluoromethanesulfonic acid is an effective reagent system for the direct electrophilic fluorination of aromatic compounds. This work underscores the importance of such compounds in synthetic organic chemistry, especially in the introduction of fluorine into aromatic systems (Shamma et al., 1999).

Site-selective Fluorination Using Selectfluor Reagents

Lal et al. (1993) demonstrated the effectiveness of 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts for fluorinating a wide variety of organic substrates. This reveals the compound's role in the selective introduction of fluorine, enhancing the development of pharmacologically active molecules and agrochemicals (Lal et al., 1993).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

The exact mode of action of this compound is not well-documented. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom might enhance the binding affinity due to its high electronegativity .

Biochemical Pathways

Fluorinated pyridines, in general, have been shown to interfere with various biological pathways, including those involved in cell signaling and metabolism .

Pharmacokinetics

The presence of the fluorine atom might enhance its metabolic stability, as fluorine atoms are known to resist metabolic degradation . The compound’s bioavailability would depend on factors such as its solubility, permeability, and stability in the gastrointestinal tract.

Result of Action

Based on its structure, it might have potential effects on cell signaling pathways, potentially leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets .

Properties

IUPAC Name

3-(5-chloro-3-fluoropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c1-17-9-2-3-10(17)6-11(5-9)18-13-12(15)4-8(14)7-16-13/h4,7,9-11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKNLZAZXXBXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=C(C=C(C=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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